molecular formula C8H7ClO2 B1610479 2-Chloro-1-(2-hydroxyphenyl)ethanone CAS No. 53074-73-0

2-Chloro-1-(2-hydroxyphenyl)ethanone

Cat. No.: B1610479
CAS No.: 53074-73-0
M. Wt: 170.59 g/mol
InChI Key: DCNLTIGDTRBIJG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2 It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a hydroxyl group on the phenyl ring

Scientific Research Applications

2-Chloro-1-(2-hydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and isoflavones.

    Biology: Employed in the development of fluorescent probes for detecting biological entities like hydrogen sulfide.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new antimicrobial agents.

    Industry: Utilized in the synthesis of coordination compounds with metal ions, which have applications in catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanone can be achieved through the chlorination of 3-hydroxyacetophenone using tert-butyl hypochlorite in chloroform at 15°C under subdued light. Another method involves the use of sulfuryl chloride in the presence of an alcohol, such as methanol, in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of acetophenone derivatives under controlled conditions to ensure high yield and purity. The use of continuous preparation systems has been explored to enhance efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in electrophilic aromatic substitution reactions. These interactions can lead to the modulation of biological activities, such as antimicrobial effects.

Comparison with Similar Compounds

    2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with the hydroxyl group at the meta position.

    2-Bromo-1-(2-hydroxyphenyl)ethanone: Bromine instead of chlorine, leading to different reactivity and applications.

    2-Fluoro-1-(2-hydroxyphenyl)ethanone: Fluorine substitution, affecting its chemical properties and biological activities.

Uniqueness: 2-Chloro-1-(2-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-chloro-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLTIGDTRBIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496878
Record name 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53074-73-0
Record name 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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